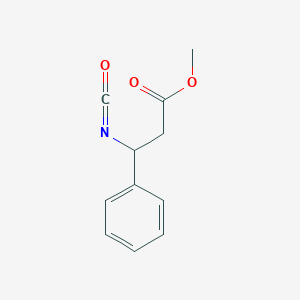

Methyl 3-isocyanato-3-phenylpropanoate

Description

Overview of Isocyanates in Organic Synthesis

Isocyanates are a class of organic compounds that contain the isocyanate functional group (-N=C=O). They are highly reactive electrophiles, readily participating in addition reactions with a variety of nucleophiles. This reactivity makes them valuable intermediates in organic synthesis. For instance, their reaction with alcohols yields urethanes (carbamates), while their reaction with amines produces ureas. These linkages are fundamental to the production of a wide array of polymers, most notably polyurethanes, which have extensive applications in foams, elastomers, coatings, and adhesives. Beyond polymerization, isocyanates are employed in the synthesis of various fine chemicals, pharmaceuticals, and agricultural products.

The synthesis of isocyanates can be achieved through several methods, with the phosgenation of amines being a traditional industrial route. However, due to the hazardous nature of phosgene (B1210022), significant research has been dedicated to developing safer, phosgene-free alternatives. These include the Curtius, Hofmann, and Lossen rearrangements, which involve the thermal or photochemical decomposition of acyl azides, amides, and hydroxamic acids, respectively.

Significance of Chiral Isocyanates in Asymmetric Synthesis

Chirality plays a pivotal role in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. Chiral isocyanates are valuable building blocks in asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. These chiral isocyanates can be derived from enantiomerically pure starting materials, such as amino acids, and can be used to introduce a stereocenter into a target molecule.

The use of chiral isocyanates allows for the synthesis of enantiomerically enriched compounds through various reactions, including the formation of diastereomeric ureas or carbamates that can be separated, or through stereoselective additions to the isocyanate group. These methods are crucial for the development of new drugs and other biologically active compounds where a specific enantiomer is desired to maximize efficacy and minimize potential side effects.

Contextualizing Methyl 3-isocyanato-3-phenylpropanoate within Amino Acid Ester Isocyanate Chemistry

Methyl 3-isocyanato-3-phenylpropanoate can be considered a derivative of a β-amino acid ester. Amino acid ester isocyanates are a subclass of isocyanates that are valuable synthetic intermediates. orgsyn.org They combine the reactivity of the isocyanate group with the structural features of amino acids, making them useful in peptide chemistry and for the synthesis of peptidomimetics. orgsyn.org

Specifically, methyl 3-isocyanato-3-phenylpropanoate is a β-isocyanate, meaning the isocyanate group is attached to the β-carbon relative to the carbonyl group of the ester. This structural motif is of interest in the synthesis of β-peptides and other molecules containing β-amino acid residues. β-Amino acids and their derivatives are known to form stable secondary structures and exhibit resistance to enzymatic degradation, making them attractive targets in medicinal chemistry.

While the α-isomer, methyl (S)-2-isocyanato-3-phenylpropanoate, derived from L-phenylalanine methyl ester, is well-documented and its synthesis has been optimized, specific literature on the synthesis and reactivity of the β-isomer, methyl 3-isocyanato-3-phenylpropanoate, is sparse. orgsyn.org It is plausible that its synthesis could be achieved from the corresponding β-amino acid ester, methyl 3-amino-3-phenylpropanoate, through methods analogous to those used for α-amino acid ester isocyanates, such as treatment with phosgene or a phosgene equivalent like triphosgene (B27547).

Table 1: Comparison of α- and β-Isomers of Methyl Isocyanato-phenylpropanoate

| Feature | Methyl 2-isocyanato-3-phenylpropanoate (α-isomer) | Methyl 3-isocyanato-3-phenylpropanoate (β-isomer) |

| Structure | Isocyanate group on the α-carbon | Isocyanate group on the β-carbon |

| Precursor | α-amino acid (Phenylalanine) | β-amino acid (3-Amino-3-phenylpropanoic acid) |

| Chirality | Chiral center at the α-carbon | Chiral center at the β-carbon |

| Reactivity | Well-studied, used in peptide synthesis | Less documented, potential for β-peptide synthesis |

Research Landscape and Emerging Trends

The current research landscape in isocyanate chemistry is heavily focused on the development of sustainable and safer synthetic methods. There is a strong emphasis on moving away from hazardous reagents like phosgene and developing catalytic, atom-economical processes. The use of isocyanates in flow chemistry is also an emerging trend, offering advantages in terms of safety, scalability, and control over reaction conditions. google.com

For amino acid-derived isocyanates, research continues to explore their utility in the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. The unique conformational properties of peptides and other polymers derived from β-amino acids are a subject of ongoing investigation. nih.gov

While specific research on methyl 3-isocyanato-3-phenylpropanoate is limited, it falls at the intersection of these broader trends. Future research could focus on developing efficient and stereoselective syntheses of this and other β-isocyanato esters. Furthermore, exploring their reactivity and potential applications in areas such as medicinal chemistry and materials science could be a fruitful avenue for investigation. The development of novel polymers and peptidomimetics from chiral β-isocyanates like methyl 3-isocyanato-3-phenylpropanoate represents a potential area for future innovation.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-isocyanato-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)7-10(12-8-13)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVZFHKXMYZBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Isocyanato 3 Phenylpropanoate

Phosgene-Based Isocyanation Routes

Historically, the reaction of amines with phosgene (B1210022) or its derivatives has been the most direct and widely used method for isocyanate synthesis. nih.govacs.org These methods involve the use of a one-carbon electrophile to convert the primary amino group of the corresponding amino acid ester, methyl 3-amino-3-phenylpropanoate, into the isocyanate functional group.

The classical approach to synthesizing amino acid ester isocyanates involves the direct use of highly toxic gaseous phosgene. nih.gov In a typical procedure, the starting material, often the hydrochloride salt of the amino acid ester, is suspended in an inert solvent like toluene (B28343). orgsyn.org Gaseous phosgene is then purged through the mixture, which is heated to reflux for several hours. orgsyn.org This method, while effective, is fraught with hazards due to the extreme toxicity of phosgene gas and the corrosive nature of the hydrogen chloride byproduct. nih.govacs.org The reaction conditions are harsh, and the handling of gaseous phosgene requires specialized equipment and stringent safety protocols. orgsyn.org

Triphosgene (B27547), or bis(trichloromethyl) carbonate, has emerged as a significantly safer and more convenient substitute for gaseous phosgene. nih.govnih.gov It is a stable, crystalline solid that can be easily weighed and handled, mitigating many of the risks associated with phosgene gas. guidechem.comresearchgate.net In solution, one molecule of triphosgene generates three molecules of phosgene, allowing it to be used in stoichiometric amounts under milder conditions. researchgate.net The reaction of triphosgene with primary amines is highly selective and can be used to generate isocyanates efficiently. guidechem.com

The synthesis of amino acid ester isocyanates using triphosgene is typically performed under mild conditions that lead to high yields and purity. orgsyn.org A well-established procedure for the analogous compound, methyl (S)-2-isocyanato-3-phenylpropanoate, provides a model for this transformation. orgsyn.org The reaction is carried out in a biphasic system consisting of an organic solvent, such as methylene (B1212753) chloride, and an aqueous solution of a mild base, like sodium bicarbonate. orgsyn.org

The amino acid ester hydrochloride is suspended in this two-phase system and cooled in an ice bath. orgsyn.org Triphosgene is then added in a single portion. The reaction is rapid, often completing within 15 minutes, and produces the isocyanate cleanly. orgsyn.org The product can then be isolated by separating the organic layer, followed by extraction, drying, and concentration under reduced pressure. orgsyn.org Yields for this type of transformation are typically very high, often in the range of 95-98%. orgsyn.org

| Parameter | Condition |

|---|---|

| Starting Material | Amino acid methyl ester hydrochloride |

| Reagent | Triphosgene (approx. 0.33 equivalents) |

| Solvent System | Methylene chloride / Saturated aqueous sodium bicarbonate |

| Base | Sodium Bicarbonate |

| Temperature | 0 °C (ice bath) |

| Reaction Time | 15 minutes |

| Typical Yield | 95-98% |

The use of triphosgene offers several distinct advantages over gaseous phosgene, making it the preferred reagent in many laboratory and industrial settings. orgsyn.orgguidechem.com

Safety and Handling: As a stable crystalline solid, triphosgene is significantly less hazardous to transport, store, and handle than the highly toxic and volatile phosgene gas. nih.govresearchgate.net This eliminates the need for specialized gas handling equipment. orgsyn.org

Accurate Measurement: Being a solid, triphosgene can be weighed accurately, allowing for precise stoichiometric control of the reaction, which minimizes side reactions and improves product purity. guidechem.com

Milder Reaction Conditions: Reactions with triphosgene can be conducted under much milder conditions (e.g., 0 °C) compared to the high temperatures often required for gaseous phosgene reactions. orgsyn.org

High Yields: The clean and rapid nature of the triphosgene reaction typically results in excellent yields of the desired isocyanate, often exceeding those of classical phosgene methods. orgsyn.orgguidechem.com

Triphosgene-Mediated Syntheses

Phosgene-Free Isocyanation Alternatives

Growing safety and environmental concerns have driven the development of phosgene-free routes for isocyanate synthesis. nwo.nlrug.nl These methods avoid the use of highly toxic reagents and often proceed under mild conditions.

A notable phosgene-free method for converting primary amines to isocyanates involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This procedure is known for being rapid, with the conversion of α-amino acid esters to isocyanates occurring within 10 minutes at room temperature. researchgate.net

However, the reaction outcome is highly dependent on reaction conditions, particularly temperature. The reaction of primary amines with Boc₂O and DMAP can lead to the formation of N-Boc protected amines, ureas, or the desired isocyanates. guidechem.comresearchgate.net For less nucleophilic amines, isocyanate formation is favored. nih.gov For more reactive aliphatic amines, lower temperatures are crucial to prevent the formation of symmetrical urea (B33335) byproducts, which occurs when the initially formed isocyanate reacts with the starting amine. researchgate.net

| Temperature (°C) | Isocyanate Yield (%) | Urea Yield (%) | N-BOC Amine Yield (%) |

|---|---|---|---|

| 20 | 0 | 95 | 5 |

| 0 | 80 | 10 | 10 |

As shown in the data for the model primary amine cyclohexylamine, reducing the temperature to 0 °C significantly favors the formation of the isocyanate over the urea byproduct. researchgate.net Therefore, careful control of the reaction temperature is essential for optimizing the yield of Methyl 3-isocyanato-3-phenylpropanoate using this phosgene-free method.

Enantiopurity Preservation in Phosgene-Free Routes

The synthesis of chiral isocyanates such as Methyl 3-isocyanato-3-phenylpropanoate requires methods that can preserve the delicate stereochemistry of the precursor molecules. Traditional methods often employed highly toxic phosgene, but significant advancements have led to the development of safer, phosgene-free routes that are conducive to maintaining high enantiopurity. nwo.nlnih.gov These alternative methods are critical for producing enantiomerically pure isocyanates for applications in pharmaceuticals and materials science. nih.govresearchgate.net

One of the most effective phosgene-free reagents is triphosgene, a solid and safer crystalline substitute for gaseous phosgene. orgsyn.org The synthesis of amino acid ester isocyanates using triphosgene can be performed under mild reaction conditions, which is crucial for preventing racemization. orgsyn.org For instance, a high-yielding and convenient route involves reacting the corresponding amino acid ester hydrochloride, such as L-phenylalanine methyl ester hydrochloride, with triphosgene in a biphasic system of methylene chloride and a saturated aqueous sodium bicarbonate solution. orgsyn.org The use of a weak base like sodium bicarbonate and low temperatures (e.g., an ice bath) minimizes the risk of epimerization, which can be promoted by stronger bases or higher temperatures. orgsyn.orgnih.gov This method is superior to older alternatives that required harsh conditions, such as refluxing in toluene with a purge of gaseous phosgene. orgsyn.org The clean and efficient nature of the triphosgene procedure allows for the production of the desired isocyanate with its stereochemical integrity intact. orgsyn.org Other phosgene-free approaches include the reaction of organic formamides with diorganocarbonates followed by thermolysis, though the high temperatures required for thermolysis (often above 150°C) may pose a risk to stereochemical purity depending on the substrate's stability. google.com

Stereochemical Control and Purity Assessment

Maintaining and verifying the stereochemical purity of peptide isocyanates is paramount. This involves both the implementation of specific reaction protocols to prevent stereochemical scrambling and the use of precise analytical techniques to quantify the enantiomeric excess.

Achieving an enantiomeric excess (ee) greater than 99.5% requires rigorous control over reaction conditions to suppress side reactions that lead to racemization or epimerization. nih.govdntb.gov.ua In the synthesis of peptide isocyanates, a critical factor for preventing epimerization is the efficiency of mixing during the reaction. acs.org

Research has demonstrated that inefficient stirring can lead to significant levels of the undesired epimer. acs.org When converting L,L-phenylalanylleucine methyl ester hydrochloride to the corresponding isocyanate, the method and rate of stirring were found to have a dramatic impact on the formation of the D,L-epimeric isocyanate. acs.org Magnetic stirring or slow mechanical stirring resulted in epimerization levels ranging from 1.3% to 8.8%. acs.org In contrast, rapid mechanical stirring at rates exceeding 400 rpm effectively suppressed this side reaction, reducing epimerization to less than 0.5%. acs.org This effect is attributed to the prevention of localized high concentrations of reagents that can promote the formation of racemizable intermediates. acs.org

Table 1: Effect of Stirring Method and Rate on Epimerization

| Stirring Method | Stirring Rate (rpm) | Percentage of d,l-Isocyanate Formed (%) |

|---|---|---|

| Magnetic | 315 | 8.5 |

| Magnetic | 315 | 1.3 |

| Mechanical | 102 | 8.8 |

| Mechanical | 201 | 2.5 |

| Mechanical | 295 | 3.1 |

| Mechanical | >400 | <0.5 |

Data sourced from studies on the conversion of l,l-phenylalanylleucine methyl ester to its isocyanate. acs.org

A reliable method for determining the chiral purity of an isocyanate involves derivatization with a chiral amine to form diastereomeric adducts. acs.org Since enantiomers have identical spectroscopic properties (except when using chiral media), converting them into diastereomers, which have different physical and spectroscopic properties, allows for their differentiation and quantification. bham.ac.uk

For this purpose, the synthesized isocyanate is reacted with a chiral resolving agent, such as (S)-1-phenylethylamine (also known as l-α-methylbenzylamine). acs.orgnih.gov This reaction produces a mixture of diastereomeric ureas. These diastereomers can then be analyzed by high-resolution nuclear magnetic resonance (¹H NMR) spectroscopy. acs.orgbham.ac.uk The distinct chemical environments of the protons in each diastereomer lead to separate, identifiable signals in the ¹H NMR spectrum. By integrating the areas of these corresponding signals, the ratio of the diastereomers can be accurately calculated, which directly reflects the enantiomeric excess of the original isocyanate. acs.org This analytical technique is a powerful tool for validating the stereochemical outcome of the synthesis. acs.org

The primary mechanisms for racemization in peptide synthesis are direct enolization (abstraction of the alpha-proton by a base) and the formation of an oxazol-5(4H)-one intermediate. nih.govhighfine.com The latter is considered the most predominant source of racemization. nih.gov Several factors influence these pathways:

Base: The choice and concentration of the base are critical. Strong bases or bases with low steric hindrance can more easily abstract the alpha-proton, leading to racemization. nih.govhighfine.com

Solvent: Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp For instance, DMF has been shown to increase racemization rates compared to less polar solvents like chloroform. u-tokyo.ac.jp

Temperature: Lower temperatures generally suppress the rate of epimerization. u-tokyo.ac.jp

Coupling Reagents: While not directly used in the final isocyanate formation step from an amino acid ester, the principles from peptide coupling are relevant. Certain activating agents used in peptide synthesis are more prone to inducing racemization than others. nih.gov

Stirring Efficiency: As previously noted, inefficient mixing can create localized excesses of base or other reagents, significantly increasing the rate of epimerization. acs.org

Histidine and cysteine are amino acids that are particularly susceptible to racemization during peptide synthesis. peptide.com Therefore, careful control of these factors is essential to synthesize and handle peptide isocyanates while preserving their intended stereochemistry. peptide.com

Chemical Reactivity and Reaction Mechanisms of Methyl 3 Isocyanato 3 Phenylpropanoate

Nucleophilic Addition Reactions to the Isocyanate Moiety

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. These reactions are fundamental to the chemical behavior of Methyl 3-isocyanato-3-phenylpropanoate.

Carbon Nucleophile Additions (e.g., Grignard, Organolithium Reagents)

Typically, the isocyanate group is more electrophilic than the ester group and would be expected to react preferentially. The reaction of an isocyanate with a Grignard or organolithium reagent leads to the formation of a magnesium or lithium salt of an amide after the initial nucleophilic addition. Subsequent hydrolysis would yield a secondary amide.

However, Grignard and organolithium reagents are also known to react vigorously with esters. The reaction of an ester with two equivalents of a Grignard or organolithium reagent typically results in the formation of a tertiary alcohol. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is then immediately attacked by a second equivalent of the organometallic reagent.

Given the presence of both functional groups in Methyl 3-isocyanato-3-phenylpropanoate, a reaction with a Grignard or organolithium reagent could potentially lead to a mixture of products resulting from attack at either the isocyanate or the ester, or both. The chemoselectivity of such a reaction would likely be influenced by factors such as the nature of the organometallic reagent, the reaction temperature, and the stoichiometry of the reactants. Without specific experimental data for this compound, predicting the exact outcome is challenging.

Hydride Nucleophile Additions (e.g., Schwartz Reagent)

The reduction of isocyanates offers a route to formamides, which are valuable synthetic intermediates. The Schwartz reagent (zirconocene hydrochloride, Cp₂Zr(H)Cl) has emerged as a mild and chemoselective reducing agent for isocyanates. A key advantage of the Schwartz reagent is its tolerance of other functional groups, including esters. organic-chemistry.orgnih.govresearchgate.netsantiago-lab.comorganic-chemistry.org

Studies have shown that the hydrozirconation of isocyanates with the Schwartz reagent proceeds under mild conditions to afford the corresponding formamides in high yields. organic-chemistry.orgresearchgate.net This chemoselectivity is particularly relevant for a molecule like Methyl 3-isocyanato-3-phenylpropanoate, as the ester group would be expected to remain intact during the reduction of the isocyanate moiety.

Table 1: General Reaction of Isocyanates with Schwartz's Reagent

| Reactant | Reagent | Product | Functional Group Tolerance |

| R-N=C=O | Cp₂Zr(H)Cl | R-NH-CHO | Esters, nitriles, nitro groups, halogens organic-chemistry.orgresearchgate.net |

In contrast, stronger hydride reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and would likely reduce both the isocyanate and the ester groups. The reduction of an ester with LiAlH₄ typically yields a primary alcohol. libretexts.orgdalalinstitute.comharvard.edudavuniversity.org Therefore, the choice of hydride reagent is crucial in controlling the outcome of the reduction of Methyl 3-isocyanato-3-phenylpropanoate.

Amine and Alcohol Additions: Formation of Urea (B33335) and Carbamate (B1207046) Derivatives

The reaction of isocyanates with amines and alcohols are fundamental and widely utilized transformations. These reactions proceed via nucleophilic addition to the isocyanate carbon.

Addition of an amine to an isocyanate results in the formation of a substituted urea. This reaction is generally rapid and exothermic. In the case of Methyl 3-isocyanato-3-phenylpropanoate, reaction with a primary or secondary amine would yield the corresponding urea derivative, with the methyl ester portion of the molecule remaining unchanged.

Similarly, the reaction of an isocyanate with an alcohol in the presence of a suitable catalyst or under thermal conditions leads to the formation of a carbamate (urethane). The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate. For Methyl 3-isocyanato-3-phenylpropanoate, this reaction would produce a molecule containing both a carbamate and a methyl ester group.

Table 2: General Reactions of Isocyanates with Amines and Alcohols

| Isocyanate | Nucleophile | Product | Product Class |

| R-N=C=O | R'-NH₂ | R-NH-C(=O)-NH-R' | Substituted Urea |

| R-N=C=O | R'-OH | R-NH-C(=O)-O-R' | Carbamate (Urethane) |

Cyclization Reactions

The presence of both an isocyanate and an ester group in Methyl 3-isocyanato-3-phenylpropanoate provides the potential for intramolecular cyclization reactions, particularly when reacted with a dinucleophile such as hydrazine (B178648).

Synthesis of 3-Aminohydantoins via Hydrazine Condensation

While direct experimental evidence for the reaction of Methyl 3-isocyanato-3-phenylpropanoate with hydrazine is limited in the available literature, studies on the reaction of isocyanates derived from α-amino esters with hydrazines provide a strong model for the expected reactivity. researchgate.net The reaction of isocyanates with hydrazine derivatives is a known method for the synthesis of semicarbazides. finechem-mirea.rufinechem-mirea.ru

In the context of isocyanates derived from amino esters, the reaction with hydrazine can lead to subsequent intramolecular cyclization to form heterocyclic structures. For isocyanates derived from α-amino esters, this reaction yields 3-aminohydantoins (imidazolidine-2,4-diones). researchgate.net

Based on the established mechanisms for similar reactions, a two-step process can be proposed for the reaction of an isocyanato ester with hydrazine.

Nucleophilic Attack: The first step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the highly electrophilic carbon atom of the isocyanate group. This addition reaction forms a semicarbazide (B1199961) intermediate.

Intramolecular Cyclization: The second step is an intramolecular nucleophilic acyl substitution. The terminal amino group of the semicarbazide intermediate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This results in the displacement of the methoxy (B1213986) group (CH₃O⁻) and the formation of a stable five- or six-membered heterocyclic ring.

For isocyanates derived from α-amino esters, this cyclization leads to the formation of a five-membered 3-aminohydantoin ring. researchgate.net In the case of Methyl 3-isocyanato-3-phenylpropanoate, which is a β-isocyanato ester, the intramolecular cyclization would be expected to form a six-membered ring, a derivative of a 1,3,5-triazinane-2,4-dione. However, without specific experimental data, the exact structure of the cyclized product remains a topic for further investigation. The reaction of β-cyano esters with hydrazine has been shown to lead to complex heterocyclic systems, suggesting that the reactivity of β-substituted esters with hydrazine can be nuanced. researchgate.net

Catalytic Role of Base Systems (e.g., Diisopropyl Ethylamine/DMAP)

The addition of nucleophiles, such as alcohols or amines, to isocyanates can be significantly accelerated by base catalysis. Systems involving sterically hindered amines like N,N-Diisopropylethylamine (DIPEA, or Hünig's base) and nucleophilic catalysts like 4-Dimethylaminopyridine (B28879) (DMAP) are commonly employed.

Depending on the acidity of the nucleophile (HX) and the basicity of the catalyst (B), three primary mechanisms for base-catalyzed addition to isocyanates have been proposed. rsc.org

Anionic Mechanism (Mechanism I): For acidic nucleophiles like phenols, the base deprotonates HX to form a more potent nucleophile, the anion X⁻, which then attacks the isocyanate. This mechanism is generally not influenced by the steric hindrance of the base catalyst. rsc.org

Concerted Mechanism (Mechanism II): With nucleophiles of moderate acidity, such as common alcohols, the reaction can proceed through a single concerted step where the proton transfer to the base occurs simultaneously with the nucleophilic attack on the isocyanate. rsc.org

Direct Addition-Proton Transfer (Mechanism III): For less acidic but more strongly nucleophilic reactants like amines, direct addition to the isocyanate occurs first, followed by a base-catalyzed proton transfer from the resulting adduct. rsc.org

DIPEA is a sterically hindered, non-nucleophilic base often used as a proton scavenger. wikipedia.org In reactions involving methyl 3-isocyanato-3-phenylpropanoate, its primary role would be to facilitate the reaction by accepting a proton from the nucleophile, particularly in concerted or post-addition proton transfer steps, without competing in the nucleophilic attack itself. wikipedia.org DMAP, while also a base, can act as a nucleophilic catalyst, directly activating the isocyanate group for subsequent reactions.

The choice of catalyst can also influence the selectivity of reactions. For instance, in diisocyanates, different catalysts can alter which isocyanate group reacts preferentially. While most tertiary amines may not significantly influence selectivity, catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to invert the typical reactivity order of primary and secondary isocyanate groups. paint.org

Other Transformations and Derived Products

Formation of Nα-alkyloxycarbonyl Derivatives

The isocyanate group is a key precursor for the formation of carbamates, which are N-alkyloxycarbonyl derivatives. The reaction of methyl 3-isocyanato-3-phenylpropanoate with an alcohol (R'-OH) yields a methyl 3-(alkoxycarbonylamino)-3-phenylpropanoate. This reaction is a nucleophilic addition of the alcohol to the electrophilic carbon of the isocyanate group.

The general mechanism involves the attack of the alcohol's oxygen on the isocyanate's carbonyl carbon, followed by proton transfer to the nitrogen atom. This process is often catalyzed by bases or organometallic compounds to increase the reaction rate. google.comrsc.org The resulting carbamate linkage is a fundamental component of polyurethanes. google.com

This transformation is analogous to the synthesis of N-alkoxycarbonyl amino acids, which can be prepared through the reaction of amino acids with reagents like alkyl chloroformates. nih.gov Furthermore, N-alkoxycarbonyl amino acids are used in the "Leuchs method" to synthesize α-amino acid N-carboxyanhydrides (NCAs), which are cyclic structures related to isocyanates and are important monomers for polypeptide synthesis. mdpi.com

Enolate Reactions with Isocyanates

Enolates are potent carbon nucleophiles formed by the deprotonation of the α-carbon adjacent to a carbonyl group. masterorganicchemistry.com These nucleophiles can react with the electrophilic carbon of isocyanates. researchgate.netucalgary.ca For instance, the enolate derived from an ester can attack the isocyanate moiety of methyl 3-isocyanato-3-phenylpropanoate.

The reaction typically proceeds via nucleophilic acyl substitution. The enolate attacks the carbonyl carbon of the isocyanate, forming a tetrahedral intermediate. Subsequent rearrangement and protonation lead to the formation of a β-keto amide or a related derivative. researchgate.net This reaction is a valuable method for forming new carbon-carbon or carbon-nitrogen bonds. The formation of the enolate itself requires a suitable base, strong enough to deprotonate the α-carbon. ucalgary.ca For esters, strong bases like lithium diisopropylamide (LDA) are often necessary. youtube.com

Interactive Data Table: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Typical Substrates | Notes |

| Hydroxide (HO⁻) | ~15.7 | Ketones, Aldehydes | Reversible; equilibrium favors starting materials. masterorganicchemistry.com |

| Alkoxides (RO⁻) | ~16-18 | β-dicarbonyl compounds, some ketones | Can lead to condensation reactions. ucsb.edu |

| Lithium Diisopropylamide (LDA) | ~36 | Esters, amides, ketones | Strong, non-nucleophilic, sterically hindered; forms enolates irreversibly. youtube.com |

Theoretical Studies of Isocyanate Reactivity and Degradation Pathways (General Isocyanate Focus)

Quantum Mechanical (QM) Calculations for Gas-Phase Reactions

Quantum mechanical calculations are powerful tools for investigating the reaction mechanisms, kinetics, and thermodynamics of isocyanates at a molecular level. nih.govnethouse.ru These theoretical studies provide insights into gas-phase reactions, which are crucial for understanding the atmospheric fate of volatile isocyanates. nih.govacs.org

Methods such as Density Functional Theory (DFT) and high-level ab initio calculations like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed to map potential energy surfaces, locate transition states, and calculate reaction energetics. nih.govacs.orgacs.org

For example, QM studies on the gas-phase degradation of methyl isocyanate (CH₃NCO) have investigated its reactions with hydroxyl (•OH) and chlorine (Cl•) radicals. nih.gov These calculations help to evaluate transition state energy barriers and reaction pathways, identifying the most likely transformation products. nih.gov Similarly, studies on the reaction of phenyl isocyanate with methanol (B129727) associates have used DFT to show that the reaction proceeds through late asymmetric cyclic transition states. researchgate.net

Identification of Kinetically and Thermodynamically Favorable Degradation Mechanisms (e.g., Bimolecular Radical Addition, H-Abstraction)

Theoretical studies have been instrumental in identifying the most favorable degradation pathways for isocyanates under various conditions. For simple isocyanates like methyl isocyanate (MIC), thermolysis requires high energy and is unlikely except under extreme conditions. nih.gov Instead, bimolecular reactions with atmospheric radicals are considered the primary degradation channels. nih.gov

Key Favorable Mechanisms:

H-Abstraction: For aliphatic isocyanates, hydrogen abstraction from the alkyl group by radicals like •OH is a major reaction channel. nih.govacs.org QM calculations predict this pathway to be significantly faster than radical addition to the NCO group. nih.govacs.org

Bimolecular Radical Addition: Radical species can add to the isocyanate group or, in the case of aromatic isocyanates, to the aromatic ring. nih.govnih.gov For aromatic isocyanates, •OH addition to the ring is often the main pathway, with the position of addition influenced by the electronic effects of the NCO group and other substituents. nih.govresearchgate.net

These radical-initiated reactions lead to the formation of various transformation products. For instance, the degradation of MIC can yield formyl isocyanate, methylcarbamic acid, and isocyanic acid. nih.gov The study of these pathways is critical for assessing the environmental impact and atmospheric lifetime of isocyanate compounds. nih.govacs.org

Characterization of Transformation Products (e.g., Formyl Isocyanate, Methylcarbamic Acid)

The transformation of Methyl 3-isocyanato-3-phenylpropanoate can lead to various products, the characterization of which is crucial for understanding its reactivity and degradation pathways. Among the potential transformation products are formyl isocyanate and methylcarbamic acid. The identification and characterization of these compounds rely on a combination of spectroscopic and analytical techniques.

Formyl Isocyanate (HC(O)NCO)

Formyl isocyanate is a potential transformation product, although its direct experimental characterization is challenging due to its likely transient nature. The identification of formyl isocyanate has been reported in studies of isocyanate degradation, primarily through comparison with theoretically calculated spectroscopic data.

A strong, characteristic asymmetric stretching vibration of the isocyanate (-N=C=O) group, typically observed in the region of 2280-2240 cm⁻¹.

A strong carbonyl (C=O) stretching vibration from the formyl group, anticipated in the region of 1750-1700 cm⁻¹.

C-H stretching and bending vibrations associated with the aldehyde group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although no direct experimental NMR spectra for formyl isocyanate are available, theoretical predictions can estimate the chemical shifts.

¹H NMR: A single proton resonance would be expected for the formyl proton, likely in the downfield region (δ 9-10 ppm), characteristic of aldehydes.

¹³C NMR: Two distinct carbon signals would be anticipated: one for the carbonyl carbon of the formyl group (around δ 160-180 ppm) and another for the isocyanate carbon (typically around δ 120-130 ppm).

Mass Spectrometry (MS): The mass spectrum of formyl isocyanate would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO, NCO, or the entire formyl group.

Methylcarbamic Acid (CH₃NHCOOH)

Methylcarbamic acid is another potential transformation product, formed, for example, through the hydrolysis of an isocyanate precursor. Unlike formyl isocyanate, more spectroscopic data is available for methylcarbamic acid and its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of methylcarbamic acid would display characteristic absorptions for its functional groups. In its dimeric form, which is often observed, the C=O stretching mode is typically seen around 1691 cm⁻¹. Other significant bands would include N-H stretching and bending vibrations, as well as C-N and C-O stretching frequencies. For instance, in methylammonium (B1206745) methylcarbamate, the ν(COO⁻) stretching mode has been observed at 1409 cm⁻¹ and the ν(C-N) at 1141 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum of methylcarbamic acid would be expected to show a signal for the methyl protons (a singlet or a doublet depending on the coupling with the N-H proton) and a broader signal for the N-H proton. The chemical shifts would be influenced by the solvent and concentration. For example, the ¹H NMR spectrum of a derivative, [(Methoxymethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester, shows distinct signals for the various protons in the molecule.

¹³C NMR: The ¹³C NMR spectrum is a valuable tool for characterizing methylcarbamic acid. A predicted ¹³C NMR spectrum suggests a signal for the methyl carbon and a downfield signal for the carbonyl carbon of the carbamic acid group. The chemical shift of the carbonyl carbon in carbamate species is typically observed around 164.66 ppm.

Mass Spectrometry (MS): Mass spectrometry of methylcarbamic acid would show a molecular ion peak at m/z corresponding to its molecular weight (75.07 g/mol ). The fragmentation pattern would likely involve the loss of CO₂ (44 amu) and other characteristic fragments. The NIST WebBook provides mass spectral data for derivatives of methylcarbamic acid, such as its 3-methylphenyl ester, which can give insights into the fragmentation behavior of the carbamate structure.

The characterization of these transformation products is essential for elucidating the reaction mechanisms of Methyl 3-isocyanato-3-phenylpropanoate. The following tables summarize the key characterization data.

Interactive Data Tables

Table 1: Spectroscopic Data for the Characterization of Formyl Isocyanate

| Spectroscopic Technique | Expected Characteristic Signals/Properties |

| Infrared (IR) Spectroscopy | -N=C=O asymmetric stretch: ~2280-2240 cm⁻¹-C=O stretch: ~1750-1700 cm⁻¹ |

| ¹H NMR Spectroscopy | Formyl proton (CHO): ~δ 9-10 ppm |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O): ~δ 160-180 ppmIsocyanate carbon (NCO): ~δ 120-130 ppm |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. |

Table 2: Spectroscopic Data for the Characterization of Methylcarbamic Acid

| Spectroscopic Technique | Observed/Expected Characteristic Signals/Properties | Reference |

| Infrared (IR) Spectroscopy | C=O stretch (dimer): ~1691 cm⁻¹ν(COO⁻) stretch: ~1409 cm⁻¹ν(C-N) stretch: ~1141 cm⁻¹ | researchgate.net |

| ¹H NMR Spectroscopy | Signals for CH₃ and N-H protons. | researchgate.net |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O): ~164.66 ppm | researchgate.net |

| Mass Spectrometry (MS) | Molecular Weight: 75.07 g/mol . Expected fragmentation includes loss of CO₂. | hmdb.ca |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent reactivity and defined stereochemistry of methyl 3-isocyanato-3-phenylpropanoate make it an important building block for the synthesis of intricate molecular structures. illinois.eduphys.org Chemical building blocks are relatively simple molecules that can be assembled in a stepwise manner to create more complex compounds, a strategy that is fundamental to modern synthetic chemistry. phys.orgzyvex.comresearchgate.net This approach allows for the systematic construction of target molecules with precise three-dimensional arrangements. illinois.edu

Amino acid ester isocyanates, such as methyl (S)-2-isocyanato-3-phenylpropanoate, are useful precursors for the synthesis of peptides and azapeptides. orgsyn.org Azapeptides are peptide mimics where the alpha-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.govresearchgate.net This substitution can confer desirable properties, such as increased metabolic stability and constrained conformations, which are beneficial in the development of therapeutic agents. nih.govresearchgate.net The isocyanate group readily reacts with the amino group of another amino acid or peptide to form a urea (B33335) linkage, which is characteristic of azapeptide structures.

The synthesis process leverages the high reactivity of the isocyanate moiety. Traditional methods for creating azapeptides can be challenging, but the use of pre-formed, stable building blocks like isocyanate derivatives simplifies the process. biorxiv.orgnih.gov This submonomer strategy facilitates the construction of azapeptide libraries for screening and development in medicinal chemistry. nih.govresearchgate.net

Table 1: Role in Peptide and Azapeptide Synthesis

| Feature | Description |

|---|---|

| Reactant | Methyl 3-isocyanato-3-phenylpropanoate |

| Key Functional Group | Isocyanate (-N=C=O) |

| Co-reactant | Amino group of an amino acid or peptide |

| Product Linkage | Urea linkage (-NH-CO-NH-) |

| Application | Creation of peptidomimetics with enhanced stability nih.govresearchgate.net |

Methyl (S)-2-isocyanato-3-phenylpropanoate has been specifically identified as a building block for the construction of 1,2,4-triazine (B1199460) azapeptides. orgsyn.org The 1,2,4-triazine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as antidepressant and anticancer agents. nih.govnih.govmdpi.com The synthesis of such complex structures involves the reaction of the isocyanate with suitable precursors to form the triazine ring system. researchgate.net The incorporation of the amino acid-like side chain from the phenylpropanoate backbone into the final triazine structure allows for the creation of novel hybrid molecules with potential therapeutic applications. orgsyn.org

Chiral Auxiliaries and Derivatizing Agents

The presence of a stereogenic center makes methyl 3-isocyanato-3-phenylpropanoate valuable in the field of stereochemistry, where it can be used as a chiral auxiliary or a chiral derivatizing agent. orgsyn.org A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. mdpi.com One common method involves using a chiral derivatizing agent to react with both enantiomers in the mixture, converting them into a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization. mdpi.commdpi.com

Methyl 3-isocyanato-3-phenylpropanoate can serve this purpose. Its isocyanate group reacts with a racemic mixture of a chiral amine or alcohol, for example, to form diastereomeric urea or carbamate (B1207046) derivatives. Once the diastereomers are separated, the original enantiomers can be recovered by cleaving the newly formed bond, thus achieving enantiomeric enrichment. nih.govtcichemicals.com

Table 2: Chiral Resolution Process

| Step | Action | Outcome |

|---|---|---|

| 1. Derivatization | Racemic mixture is reacted with methyl 3-isocyanato-3-phenylpropanoate. | A mixture of two diastereomers is formed. |

| 2. Separation | The diastereomer mixture is separated using chromatography or crystallization. | Isolated, pure diastereomers are obtained. |

| 3. Cleavage | The chiral auxiliary is chemically removed from each separated diastereomer. | The individual, enriched enantiomers of the original mixture are recovered. |

The compound is also used as a reagent in the preparation of chiral chromatographic media, specifically chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). orgsyn.orgnih.gov The principle involves covalently bonding a chiral molecule (the chiral selector) onto a solid support, typically silica (B1680970) gel. nih.gov

The isocyanate group of methyl 3-isocyanato-3-phenylpropanoate can be used to link chiral selectors to a silica support that has been pre-functionalized with reactive groups (e.g., aminopropyl groups). Alternatively, the isocyanate itself can be part of the final chiral selector that is immobilized. The resulting CSP creates a chiral environment within the chromatography column, allowing it to interact differently with the enantiomers of a racemic analyte, leading to their separation. mdpi.comnih.gov Isocyanate-based linking strategies are a well-established method for creating robust, immobilized CSPs. nih.gov

Synthesis of Functionalized Amides

The isocyanate functional group is highly susceptible to nucleophilic attack, making it a versatile precursor for the synthesis of various functionalized compounds, including amides and ureas. rsc.org The reaction of an isocyanate with a carboxylic acid can lead to the formation of an N-acylurea, which can subsequently dissociate at higher temperatures to yield an amide and regenerate an isocyanate. researchgate.net More directly, the reaction of the chlorocarbonyl group, a precursor to the isocyanate, can be converted into an amide side chain via the corresponding acid azide and the isocyanate intermediate. researchgate.net This reactivity allows for the incorporation of the 3-phenylpropanoate structure into larger molecules through a stable amide linkage, a common functional group in pharmaceuticals and biologically active molecules. researchgate.netebi.ac.uk

Facile Routes to Sterically Hindered and Electron-Deficient Secondary Amides

The synthesis of sterically hindered and electron-deficient secondary amides presents a significant challenge in organic chemistry. Traditional amide bond formation often fails or gives low yields when bulky reactants are involved. The direct coupling of organometallic reagents, such as Grignard reagents, with isocyanates offers a powerful and straightforward solution to this problem. This methodology is particularly effective for creating amides that are otherwise difficult to synthesize. While specific literature examples detailing the use of methyl 3-isocyanato-3-phenylpropanoate for this purpose are not prevalent, the general reactivity of isocyanates suggests its potential as a substrate in such transformations. The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the isocyanate group, followed by an aqueous workup to yield the corresponding secondary amide.

Formation of (Thio)amide Derivatives

The versatility of isocyanates extends to the synthesis of a variety of amide and thioamide derivatives. The addition of carbon and hydride nucleophiles to isocyanates and their sulfur analogs, isothiocyanates, provides a direct and high-yielding pathway to functionalized (thio)amides. researchgate.net For instance, the reaction of an isocyanate with a suitable organometallic reagent can introduce a wide range of substituents, leading to a diverse library of amide products.

While direct methods for the conversion of isocyanates to thioamides are less common, isocyanates can be precursors to primary amines, which can then be converted to thioamides through various thionation agents. The general principle involves the reaction of the isocyanate with a nucleophile to form a urea or carbamate, which can then be further transformed. Although specific applications of methyl 3-isocyanato-3-phenylpropanoate in thioamide synthesis are not extensively documented, its isocyanate moiety makes it a potential candidate for such synthetic strategies.

Contributions to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Methyl 3-isocyanato-3-phenylpropanoate, as a source of a modified phenylalanine residue, is implicitly involved in the synthesis of peptide analogues for SAR studies, such as those for the antibiotic Clovibactin.

Design and Synthesis of Bioactive Analogues (e.g., Clovibactin Analogues for Antibiotic Activity)

Clovibactin is a recently discovered cyclic depsipeptide antibiotic with potent activity against multidrug-resistant pathogens. A key to understanding its mechanism of action and improving its efficacy lies in the synthesis of various analogues. nih.gov These analogues are created by systematically modifying the amino acid residues within the peptide sequence.

For instance, studies have involved the replacement of the rare D-hydroxyasparagine residue in Clovibactin with the more common D-threonine. acs.org Furthermore, other amino acid residues, such as the leucines at positions 2, 7, and 8, have been substituted with the more hydrophobic cyclohexylalanine (Cha). acs.org These modifications aim to probe the importance of specific side chains and their hydrophobicity for antibiotic activity. The synthesis of these complex peptide analogues relies on the availability of suitably protected and activated amino acid building blocks, a category to which derivatives of methyl 3-isocyanato-3-phenylpropanoate belong.

Investigating Structural Features Critical for Activity through Analogue Modification (e.g., Amino Acid Residues, Macrolactone Rings)

SAR studies on Clovibactin have revealed several critical structural features for its antibiotic activity. An "alanine scan," where individual amino acid residues are replaced by alanine, has shown that residues Phe1, d-Leu2, Ser4, Leu7, and Leu8 are all important for its function. nih.gov The modification of these residues leads to a reduction in antibiotic activity, highlighting the significance of their respective side chains in target binding or maintaining the bioactive conformation. nih.gov

The macrolactone ring of Clovibactin is also essential for its activity. An acyclic analogue, known as seco-clovibactin, was found to be completely inactive, demonstrating that the cyclic structure is a prerequisite for its antibacterial properties. nih.gov X-ray crystallography studies of Clovibactin analogues have further revealed that the macrolactone ring adopts a crown-like conformation that can bind to anions. nih.gov

The following interactive table summarizes the Minimum Inhibitory Concentration (MIC) values for Clovibactin and several of its analogues against various bacterial strains, illustrating the impact of structural modifications on antibiotic potency. nih.govnih.gov

| Compound | B. subtilis (μg/mL) | S. epidermidis (μg/mL) | MSSA (μg/mL) | MRSA (μg/mL) |

| Clovibactin | 0.0625 | 0.125 | 0.25 | 0.5 |

| D-Ala2-clovibactin | 2 | 4 | 8 | 16 |

| D-Thr5-clovibactin | 1 | 2 | 4 | 8 |

| L-Ala7-clovibactin | 1 | 2 | 4 | 4 |

| L-Ala8-clovibactin | 4 | 8 | 16 | 32 |

| seco-clovibactin | >32 | >32 | >32 | >32 |

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Approaches to Reaction Path Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to analyzing the potential energy surface of a reaction. These approaches allow for the precise calculation of the energies of reactants, products, and the short-lived, high-energy species that connect them, namely transition states and intermediates.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and energetics of molecules. It is widely applied to map out the mechanistic pathways of reactions involving isocyanates. For Methyl 3-isocyanato-3-phenylpropanoate, DFT calculations can elucidate the step-by-step process of its reaction with various nucleophiles, such as alcohols or amines, which is fundamental to the formation of urethanes and ureas, respectively.

Studies on analogous compounds, like phenyl isocyanate, have demonstrated that DFT methods (e.g., B3LYP functional with a basis set like 6-311++G(d,p)) can successfully model these reactions. researchgate.net The calculations typically reveal the formation of a pre-reaction complex where the reactants are held together by weak intermolecular forces. researchgate.net From this complex, the system proceeds through a transition state to form the product.

The reaction of an isocyanate with an alcohol, for instance, can proceed through different proposed mechanisms, including a concerted pathway or a stepwise mechanism involving intermediates. researchgate.net DFT calculations can distinguish between these possibilities by locating all stationary points on the potential energy surface and calculating their relative energies. For example, a quantum-chemical study on the reaction of phenyl isocyanate with methanol (B129727) showed the process involves the formation of pre- and post-reaction complexes and proceeds through late asymmetric cyclic transition states. researchgate.net The calculated energy barrier for the reaction tends to decrease as the degree of alcohol association (e.g., dimers, trimers) increases. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Profile for Phenyl Isocyanate + Methanol Reaction This table is based on data for analogous compounds and serves to illustrate the type of information generated from DFT studies. Energies are hypothetical.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Phenyl Isocyanate + Methanol | 0.0 |

| Pre-reaction Complex | Hydrogen-bonded complex | -4.5 |

| Transition State (TS) | C-O and N-H bond formation | +25.0 |

| Product | Methyl phenylcarbamate | -21.0 |

Methyl 3-isocyanato-3-phenylpropanoate is a chiral molecule, meaning its reactions can exhibit stereoselectivity. Computational models are exceptionally powerful for understanding and predicting the stereochemical outcome of reactions. rsc.org When this chiral isocyanate reacts with another chiral molecule, it can form diastereomeric products. DFT can be used to calculate the energies of the transition states leading to these different diastereomers. According to transition state theory, the product distribution is determined by the difference in the free energies of these competing transition states (ΔΔG‡). A lower energy transition state corresponds to the major product.

For example, in the reaction with a chiral alcohol, two primary transition states would be modeled: one leading to the (R,R) or (S,S) diastereomer and another leading to the (R,S) or (S,R) diastereomer. The analysis of the transition state geometries can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) responsible for the energy difference and thus the observed stereoselectivity. researchgate.netnih.gov

Regioselectivity, which is crucial in reactions like cycloadditions, can also be rationalized. acs.org While the isocyanate group (-N=C=O) itself offers two potential sites for attack (the carbon and the oxygen), reactions with nucleophiles overwhelmingly occur at the central carbon atom. Computational models confirm this by showing a significantly lower activation barrier for attack at the carbon. DFT studies on cycloaddition reactions involving isocyanates have successfully explained the observed regioselectivity by analyzing the potential energy surfaces of different reaction channels. acs.org

Molecular Dynamics Simulations and Conformational Analysis

MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. By simulating the molecule in a solvent box (e.g., water, THF), MD can provide a detailed picture of:

Dominant Conformations: Identifying the most stable conformers in a given environment.

Solvent Effects: How solvent molecules interact with the solute and influence its shape.

Intramolecular Interactions: Revealing key intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

For a chiral molecule, MD is also used to study chiral recognition processes, where different enantiomers interact differently with a chiral environment. nsf.govnih.govresearchgate.net This approach is vital for understanding separations in chiral chromatography and the binding of molecules to biological receptors.

Predicting Reactivity and Selectivity in Novel Transformations

Computational chemistry provides tools not only to explain known reactions but also to predict the reactivity and selectivity of new ones. researchgate.net For Methyl 3-isocyanato-3-phenylpropanoate, several DFT-derived parameters can be used to forecast its chemical behavior:

Frontier Molecular Orbital (FMO) Analysis: The reactivity of the isocyanate group is governed by its frontier orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the isocyanate carbon, making it the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the electrophilicity of the molecule.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For an isocyanate, the ESP map would show a region of positive potential (blue) around the carbonyl carbon, confirming its susceptibility to nucleophiles, and negative potential (red) around the oxygen and nitrogen atoms.

Global Reactivity Descriptors: Parameters like chemical potential, hardness, and electrophilicity can be calculated from the energies of the HOMO and LUMO. nih.gov These descriptors allow for a quantitative comparison of the reactivity of Methyl 3-isocyanato-3-phenylpropanoate with other isocyanates. researchgate.net For instance, the presence of the phenyl group and the ester functionality will modulate the electronic properties of the isocyanate group compared to simpler alkyl or aryl isocyanates. mdpi.com

Computational Insights into Isocyanate-Based Transformations

The broader field of isocyanate chemistry has greatly benefited from computational studies. Theoretical investigations have provided deep mechanistic insights into a wide array of isocyanate-based transformations, including their reactions with alcohols and amines, self-addition reactions like dimerization and trimerization, and their participation in cycloaddition reactions. mdpi.comchemrxiv.org

Key insights applicable to Methyl 3-isocyanato-3-phenylpropanoate include:

Catalysis: Computational studies have been instrumental in explaining how catalysts, such as tertiary amines or organometallic compounds, lower the activation energy of the isocyanate-alcohol reaction. mdpi.com Models show that catalysts can operate by activating either the isocyanate (via complexation) or the alcohol (via hydrogen bonding).

Solvent Effects: Calculations using implicit or explicit solvent models have quantified the significant role of the solvent in modulating reaction barriers and stabilizing intermediates or transition states. chemrxiv.org Polar solvents, for example, can preferentially stabilize charged or highly polar transition states, accelerating the reaction rate. mdpi.com

Substituent Effects: The influence of the phenyl and methyl propanoate groups on the reactivity of the isocyanate moiety can be systematically studied. Electron-withdrawing or -donating substituents can alter the electrophilicity of the isocyanate carbon and thus change the reaction kinetics, a phenomenon well-documented in computational studies of substituted aryl isocyanates. mdpi.com

Future Directions and Research Opportunities

Development of Novel Green Synthetic Routes

The future synthesis of Methyl 3-isocyanato-3-phenylpropanoate is poised to align with the principles of green chemistry, moving away from hazardous reagents like phosgene (B1210022). rsc.org Research in this area will likely focus on developing environmentally benign and sustainable production methods.

Key research objectives include:

Phosgene-Free Synthesis: A critical goal is the complete avoidance of phosgene, a highly toxic chemical traditionally used in isocyanate production. rsc.org Alternative carbonylation methods using safer CO sources will be a primary focus.

Renewable Feedstocks: Investigation into the use of bio-based starting materials for the synthesis of the phenylpropanoate backbone is a promising avenue. rsc.orgnih.gov This could involve leveraging renewable resources such as amino acids or fatty acids. rsc.org

Catalytic Efficiency: The development of highly efficient and recyclable catalysts will be crucial for improving the atom economy and reducing waste in the synthesis process. researchgate.net

Energy-Efficient Processes: Exploring reaction pathways that operate under milder conditions, such as lower temperatures and pressures, will contribute to a more sustainable manufacturing process.

| Green Chemistry Principle | Application in Synthesis of Methyl 3-isocyanato-3-phenylpropanoate | Potential Impact |

|---|---|---|

| Prevention | Designing synthetic pathways that minimize waste generation. | Reduced environmental footprint and disposal costs. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Increased efficiency and reduced raw material consumption. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents like phosgene. rsc.org | Improved safety for researchers and manufacturing personnel. |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity profiles. | Enhanced safety in handling and application. |

| Safer Solvents and Auxiliaries | Utilizing green solvents or solvent-free reaction conditions. | Reduced environmental pollution and health risks. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and operational costs. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. rsc.orgnih.gov | Reduced dependence on fossil fuels and enhanced sustainability. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps. | Streamlined processes and reduced waste. |

| Catalysis | Employing selective catalysts to improve reaction efficiency. researchgate.net | Increased yields and reduced by-product formation. |

Exploration of New Catalytic Transformations

The reactivity of the isocyanate group in Methyl 3-isocyanato-3-phenylpropanoate opens up a wide range of possibilities for novel catalytic transformations. Future research will likely focus on harnessing this reactivity for the synthesis of complex molecules and polymers.

Areas for exploration include:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the isocyanate group, leading to the synthesis of enantiomerically pure compounds for pharmaceutical applications.

C-H Bond Functionalization: Utilizing transition-metal catalysis to directly functionalize C-H bonds with the isocyanate moiety, offering a more atom-economical approach to amide synthesis. nih.gov

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate Methyl 3-isocyanato-3-phenylpropanoate as a key building block to rapidly generate molecular diversity. rsc.org Isocyanates are valuable in MCRs for creating diverse molecular scaffolds. rsc.org

Polymerization Catalysis: Investigating new catalysts for the controlled polymerization of Methyl 3-isocyanato-3-phenylpropanoate, either through the isocyanate group to form polyurethanes or by leveraging both the isocyanate and ester functionalities to create novel polymer architectures. wikipedia.org

Expansion of Applications in Medicinal Chemistry and Materials Science

The unique chemical structure of Methyl 3-isocyanato-3-phenylpropanoate makes it a promising candidate for applications in both medicinal chemistry and materials science.

Medicinal Chemistry: The isocyanate group is a versatile functional group that can react with a wide range of nucleophiles, making it a valuable tool for the synthesis of biologically active compounds. nih.gov The ester group can also be leveraged, for example, in the design of prodrugs. numberanalytics.com

Future research directions may include:

Scaffold for Drug Discovery: Using Methyl 3-isocyanato-3-phenylpropanoate as a starting material for the synthesis of libraries of compounds for screening against various biological targets. The isocyanide functional group is increasingly being considered as an unconventional pharmacophore. acs.org

Bioisostere Replacement: Investigating the use of the ester and isocyanate moieties as bioisosteres for other functional groups in known drug molecules to improve their pharmacokinetic or pharmacodynamic properties. u-tokyo.ac.jp

Peptidomimetics: The compound could serve as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. nih.gov

Materials Science: The ability of isocyanates to form strong and durable urethane (B1682113) linkages makes them a cornerstone of polyurethane chemistry. wikipedia.org

Potential applications in materials science include:

Novel Polyurethanes: Synthesizing new polyurethanes with tailored properties by reacting Methyl 3-isocyanato-3-phenylpropanoate with different polyols. nih.gov The properties of the resulting polymer can be tuned by the choice of isocyanate and polyol. nih.gov

Functional Coatings and Adhesives: Developing high-performance coatings and adhesives with enhanced durability, chemical resistance, and adhesion properties.

Thermosetting Resins: Exploring the use of this compound in the formulation of thermosetting resins for applications in composites and electronics. wikipedia.org

Advanced Spectroscopic and Structural Characterization Techniques for Reaction Monitoring

To fully understand and optimize the reactions involving Methyl 3-isocyanato-3-phenylpropanoate, advanced analytical techniques will be indispensable. Real-time monitoring of reactions can provide crucial insights into reaction kinetics, mechanisms, and the formation of intermediates.

Future research will likely employ a range of spectroscopic techniques:

In-situ FTIR and Raman Spectroscopy: These techniques can be used to monitor the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of new peaks corresponding to the products in real-time. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR, can provide detailed structural information about the products and any intermediates formed during the reaction. numberanalytics.com

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize the products of reactions, even in complex mixtures.

| Spectroscopic Technique | Application in Monitoring Reactions of Methyl 3-isocyanato-3-phenylpropanoate | Information Gained |

|---|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | Real-time monitoring of the isocyanate stretching vibration. researchgate.net | Reaction kinetics, extent of reaction, and identification of functional groups. |

| Raman Spectroscopy | Complementary to FTIR for monitoring vibrational modes, especially in aqueous systems. | Structural information and reaction progress. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of reactants, products, and intermediates. numberanalytics.com | Detailed molecular structure, stereochemistry, and purity. |

| Mass Spectrometry (MS) | Identification of products and by-products by their mass-to-charge ratio. | Molecular weight confirmation and structural fragmentation patterns. |

| UV-Vis Spectroscopy | Monitoring reactions involving chromophoric species. | Concentration changes of reactants or products over time. |

Integration with Automated Synthesis and High-Throughput Screening

The integration of automated synthesis and high-throughput screening (HTS) platforms will be crucial for accelerating the discovery of new applications for Methyl 3-isocyanato-3-phenylpropanoate. These technologies allow for the rapid synthesis and evaluation of large numbers of compounds, significantly speeding up the research and development process.

Key areas for integration include:

Automated Synthesis Platforms: Utilizing robotic systems for the precise and reproducible synthesis of libraries of derivatives from Methyl 3-isocyanato-3-phenylpropanoate. nih.gov

High-Throughput Screening (HTS): Developing and implementing HTS assays to rapidly screen these compound libraries for desired biological activity or material properties. sigmaaldrich.com HTS has revolutionized the drug discovery process. sigmaaldrich.com

Data Analysis and Machine Learning: Employing computational tools and machine learning algorithms to analyze the large datasets generated from HTS and to predict the properties of new, unsynthesized compounds. nih.gov This can help to guide the design of the next generation of molecules. tecan.com

The continued exploration of Methyl 3-isocyanato-3-phenylpropanoate, driven by these future research directions, holds the promise of significant advancements in sustainable chemistry, medicine, and materials science.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-isocyanato-3-phenylpropanoate, and how can side reactions be minimized?

Methyl 3-isocyanato-3-phenylpropanoate is typically synthesized via the Curtius rearrangement or by reacting methyl 3-amino-3-phenylpropanoate with phosgene derivatives. Key considerations include:

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran minimizes hydrolysis of the isocyanato group .

- Temperature control : Reactions are conducted below 0°C to suppress undesired oligomerization of the isocyanate group .

- Protecting groups : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive intermediates during synthesis .

Side reactions (e.g., formation of urea derivatives via moisture exposure) can be mitigated using inert atmospheres and molecular sieves.

Q. How can spectroscopic methods distinguish Methyl 3-isocyanato-3-phenylpropanoate from structurally similar esters?

A combination of techniques is required:

- FT-IR : The isocyanato group (–NCO) exhibits a sharp peak at ~2270 cm⁻¹, absent in esters with amino or carbonyl groups .

- NMR : The methyl ester (–COOCH₃) appears as a singlet at ~3.6 ppm in H NMR, while the isocyanato group’s adjacent protons show distinct splitting patterns due to coupling with nitrogen .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (m/z 219.09 for C₁₁H₁₀NO₃⁺) and fragments corresponding to phenylpropanoate backbone cleavage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of Methyl 3-isocyanato-3-phenylpropanoate in nucleophilic addition reactions?

Density Functional Theory (DFT) simulations model the electrophilic character of the isocyanato group:

- Electrostatic potential maps : Highlight electron-deficient regions at the –NCO moiety, predicting preferential attack by nucleophiles (e.g., amines) .

- Transition state analysis : Determines activation barriers for reactions with alcohols vs. amines, aiding in regioselectivity predictions .

Validated computational data should align with experimental kinetic studies (e.g., second-order rate constants measured via UV-Vis monitoring of –NCO consumption) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of Methyl 3-isocyanato-3-phenylpropanoate?

Structural ambiguities (e.g., disorder in the phenyl ring or isocyanato orientation) require:

- High-resolution X-ray diffraction : Data collected at synchrotron sources (λ < 1 Å) improve resolution to < 0.8 Å, enabling precise electron density mapping .

- SHELXL refinement : Use of the TWIN and BASF commands to model twinning or disorder, with R-factor convergence below 5% .

- Complementary techniques : Pair X-ray data with neutron diffraction or solid-state NMR to validate hydrogen bonding and molecular packing .

Q. How does steric hindrance from the phenyl group influence the compound’s reactivity in multi-step syntheses?

The ortho-substituted phenyl group imposes steric constraints:

- Kinetic studies : Compare reaction rates of Methyl 3-isocyanato-3-phenylpropanoate with less hindered analogs (e.g., methyl 3-isocyanatopropanoate) to quantify steric effects .

- Molecular dynamics simulations : Visualize spatial blocking of nucleophiles approaching the –NCO group, correlating with reduced reactivity in bulky solvents .

Experimental evidence includes reduced yields in Suzuki-Miyaura couplings due to hindered palladium coordination .

Methodological Challenges

Q. What analytical workflows are recommended for detecting trace impurities in Methyl 3-isocyanato-3-phenylpropanoate?

Impurity profiling requires:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate residual phosgene derivatives (e.g., methyl carbamates) .

- GC-FID : Quantifies volatile byproducts (e.g., methyl phenylpropanoate) with detection limits < 0.1% .

- NMR spiking experiments : Addition of authentic standards identifies unknown peaks in H and C spectra .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

Stability studies should include:

- Temperature dependence : Accelerated degradation tests at 40°C, 60°C, and 80°C monitor –NCO loss via FT-IR or titration .

- Humidity control : Storage at 25°C/60% RH vs. desiccated environments assesses hydrolysis susceptibility .

- Light exposure : UV-Vis spectroscopy tracks photolytic decomposition products (e.g., nitroso compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.